4-Hydroxypyrimidine-5-carboxamide

Vue d'ensemble

Description

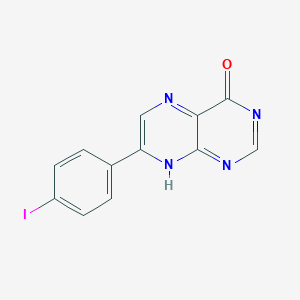

4-Hydroxypyrimidine-5-carboxamide is a heterocyclic organic compound with the molecular formula C5H5N3O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Applications De Recherche Scientifique

Applications anti-inflammatoires

Les pyrimidines, y compris la 4-hydroxypyrimidine-5-carboxamide, ont été trouvées pour présenter une gamme d'effets pharmacologiques, y compris des propriétés anti-inflammatoires . Les effets anti-inflammatoires des pyrimidines sont attribués à leur réponse inhibitrice par rapport à l'expression et aux activités de certains médiateurs inflammatoires vitaux .

Applications antioxydantes

Les pyrimidines sont également connues pour leurs propriétés antioxydantes . Elles peuvent neutraliser les radicaux libres nocifs dans le corps, réduisant potentiellement le stress oxydatif et prévenant diverses conditions de santé.

Applications antibactériennes

Les pyrimidines ont été trouvées pour présenter des propriétés antibactériennes . Cela rend la this compound potentiellement utile dans le développement de nouveaux médicaments antibactériens.

Applications antivirales

Les pyrimidines, y compris la this compound, ont été trouvées pour avoir des propriétés antivirales . Cela suggère des applications potentielles dans le traitement des infections virales.

Applications antifongiques

Les pyrimidines sont connues pour avoir des propriétés antifongiques . Cela suggère que la this compound pourrait être utilisée dans le développement de médicaments antifongiques.

Applications antituberculeuses

Les pyrimidines ont été trouvées pour présenter des propriétés antituberculeuses . Cela suggère des applications potentielles de la this compound dans le traitement de la tuberculose.

Synthèse de dérivés de pyrimidine

La this compound peut être synthétisée à partir de divers benzaldéhydes substitués, de malononitrile et de cyanoacétamide, d'urée/thiourée en présence de chlorure d'ammonium . Ce processus de synthèse est important pour la production de dérivés de pyrimidine pour diverses applications.

Développement de nouveaux médicaments

Les relations structure-activité (RSA) des dérivés de pyrimidine fournissent des indices pour la synthèse de nouveaux analogues de pyrimidine possédant des activités accrues avec une toxicité minimale . Cela rend la this compound potentiellement utile dans le développement de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés.

Mécanisme D'action

Target of Action

Similar compounds such as pyrimidopyrimidines have been studied extensively and are known to interact with various cellular targets .

Mode of Action

It’s worth noting that related compounds often interact with their targets by binding to specific sites, thereby modulating the activity of those targets .

Biochemical Pathways

Pyridones, which are oxidation products of nicotinamide and its derivatives, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (aki) .

Pharmacokinetics

Similar compounds have been studied, and their pharmacokinetic properties have been found to vary significantly based on small structural changes .

Result of Action

Related compounds have been found to have significant effects on cellular processes, including promoting the production of erythropoietin .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and its overall effectiveness . .

Analyse Biochimique

Biochemical Properties

4-Hydroxypyrimidine-5-carboxamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as hypoxia-inducible factor prolyl hydroxylases (PHDs), which are involved in the regulation of hypoxia-inducible factors (HIFs). These interactions are essential for the hydroxylation of prolyl residues in HIF-α isoforms, signaling for their degradation via the ubiquitin-proteasome system . Additionally, this compound has been studied for its potential inhibitory effects on certain enzymes, contributing to its anti-inflammatory properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the cytokine profile in mice with Lewis lung carcinoma, indicating its role in immune response modulation . Furthermore, its impact on gene expression and cellular metabolism is evident from its ability to inhibit tumor growth and enhance survival rates in animal models .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as PHDs, inhibiting their activity and leading to increased levels of HIF-α . This inhibition results in the stabilization of HIF-α, promoting the transcription of genes involved in erythropoiesis and angiogenesis. Additionally, its anti-inflammatory effects are attributed to the suppression of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under controlled conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its inhibitory effects on tumor growth and immune modulation, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that higher doses can significantly inhibit tumor growth and enhance survival rates in mice with Lewis lung carcinoma . At very high doses, there may be toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its function. It participates in the hydroxylation reactions catalyzed by PHDs, influencing the metabolic flux of oxygen-dependent processes . Additionally, its role in inhibiting COX enzymes affects the metabolic pathways of arachidonic acid, reducing the production of prostaglandins and other eicosanoids .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are influenced by its interactions with these transporters, ensuring its availability at target sites for effective biochemical action . The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, its interaction with PHDs occurs in the cytoplasm and nucleus, where it exerts its regulatory effects on HIF-α . This localization is essential for its role in modulating gene expression and cellular responses to hypoxia.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Hydroxypyrimidine-5-carboxamide can be synthesized through several methods. One common approach involves the reaction of substituted benzaldehyde, malononitrile, and cyanoacetamide with urea or thiourea in the presence of ammonium chloride. This reaction is typically carried out under solvent-free conditions . Another method involves the use of sulfuric acid and ethanol to convert pyrimidine-5-carbonitrile to pyrimidine-5-carboxamide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those mentioned above. The choice of reagents and conditions may vary depending on the desired purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxypyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert it into other functionalized pyrimidines.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may

Propriétés

IUPAC Name |

6-oxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4(9)3-1-7-2-8-5(3)10/h1-2H,(H2,6,9)(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSXLRUOBVSFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269587 | |

| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4786-53-2 | |

| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4786-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-4-oxo-5-pyrimidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How do 4-hydroxypyrimidine-5-carboxamides interact with HIF prolyl hydroxylase, and what are the downstream effects of this interaction?

A1: While the provided abstracts [, ] don't delve into the specific molecular interactions between 4-hydroxypyrimidine-5-carboxamides and HIF prolyl hydroxylase, it's known that this class of compounds acts as inhibitors of this enzyme.

- Erythropoiesis (red blood cell production): Increased HIF levels stimulate the production of erythropoietin, a hormone that promotes the formation of red blood cells in the bone marrow. This effect makes 4-hydroxypyrimidine-5-carboxamides potentially useful for treating anemia [].

- Angiogenesis (blood vessel formation): HIF stimulates the production of vascular endothelial growth factor (VEGF), promoting the formation of new blood vessels. This enhanced blood vessel formation can improve blood flow and oxygen delivery to tissues, offering potential therapeutic benefits for ischemia [].

Q2: Can you elaborate on the structure-activity relationship (SAR) of 4-hydroxypyrimidine-5-carboxamides and how modifications to their structure might impact their activity, potency, and selectivity for HIF prolyl hydroxylase?

A2: The abstract by Semantic Scholar [] provides a detailed description of the various substituents (R1, R2, R8, R9, etc.) that can be attached to the core 4-hydroxypyrimidine-5-carboxamide structure. Each substituent and its position can influence the molecule's interaction with the target enzyme, HIF prolyl hydroxylase.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Hydroxypyridinium-1-yl)oxy]acetate](/img/structure/B372685.png)

![{[(Phenylsulfanyl)carbonyl]sulfanyl}acetic acid](/img/structure/B372690.png)

![N-(3-amino[1,1'-biphenyl]-4-yl)-N,N-dimethylamine](/img/structure/B372692.png)